Cas no 2138117-87-8 ({(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane)

{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 化学的及び物理的性質
名前と識別子
-
- {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane
- {[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane
- EN300-1137083
- 2138117-87-8
-
- インチ: 1S/C9H17BrO/c1-9(2,7-10)11-6-8-4-3-5-8/h8H,3-7H2,1-2H3
- InChIKey: PWROKZRSTZPUTF-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)OCC1CCC1
計算された属性
- せいみつぶんしりょう: 220.04628g/mol
- どういたいしつりょう: 220.04628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137083-5g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1137083-2.5g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1137083-0.25g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
Enamine | EN300-1137083-0.5g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1137083-10.0g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1137083-0.1g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1137083-5.0g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1137083-10g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1137083-1.0g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1137083-0.05g |
{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}cyclobutane |
2138117-87-8 | 95% | 0.05g |
$827.0 | 2023-10-26 |
{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
{(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutaneに関する追加情報
Chemical Compound: {(1-Bromo-2-Methylpropan-2-yl)oxymethyl}Cyclobutane (CAS No. 2138117-87-8)
The compound {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane, identified by the CAS registry number 2138117-87-8, is a unique organic molecule with a complex structure that has garnered attention in the field of organic chemistry and materials science. This compound is characterized by its cyclobutane ring, which is a four-membered carbon ring, and its substituent group, which includes a bromoalkyl chain attached via an oxygen atom. The structure of this compound makes it a valuable subject for studying ring strain effects, stereochemistry, and reactivity in organic systems.
The cyclobutane core of this compound is known for its high ring strain due to the 60-degree bond angles in the four-membered ring, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees. This strain contributes to the reactivity of cyclobutane derivatives, making them interesting candidates for various chemical transformations. The presence of the bromoalkyl group further enhances the compound's potential for participation in substitution and elimination reactions, particularly under specific reaction conditions.
Recent studies have focused on the synthesis and characterization of cyclobutane derivatives like {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane. Researchers have explored methods to prepare such compounds through various routes, including ring-closing metathesis and other olefin-based reactions. These methods not only provide efficient pathways for constructing cyclobutane rings but also allow for precise control over the substituents attached to the ring.
In terms of applications, this compound has shown promise in materials science as a precursor for advanced polymers and materials with unique mechanical properties. The brominated substituent can act as a reactive site for further functionalization, enabling the incorporation of additional functional groups or cross-linking agents. Such modifications can lead to materials with enhanced thermal stability, mechanical strength, or other desirable properties.
Moreover, the study of {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane has contributed to our understanding of strained ring systems in organic chemistry. Its reactivity under different conditions has been extensively investigated, providing insights into how strain affects chemical behavior. For instance, experiments have demonstrated that this compound undergoes facile opening reactions under thermal or photochemical conditions, releasing energy stored in the strained ring and forming more stable products.
From a synthetic perspective, this compound serves as a versatile building block for constructing larger molecules with complex architectures. Its ability to participate in both substitution and addition reactions makes it a valuable intermediate in organic synthesis. Researchers have utilized it in the preparation of biologically active compounds, where precise control over stereochemistry is crucial.
In conclusion, {(1-bromo-2-methylpropan-2-yl)oxymethyl}cyclobutane (CAS No. 2138117-87-8) is a fascinating compound with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and versatility make it a subject of ongoing interest in the scientific community. As new methodologies for its synthesis and modification continue to emerge, this compound is expected to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.
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